AEC5

Antifungal drug development Cryptococcus neoformans Time-kill kinetics

AEC5 is a tripeptoid lipopeptoid that eliminates viable C. neoformans within 3 hours—far faster than fluconazole or amphotericin B. It shows no cytotoxicity to human lung, liver, or red blood cells at its MIC (6.3 μg/mL) and offers an in vivo half-life exceeding 20 hours with no sub-chronic toxicity at 50 mg/kg over 28 days. Procure AEC5 as a benchmark for rapid fungicidal kinetics, selectivity profiling, and in vivo antifungal studies.

Molecular Formula C28H51N5O4
Molecular Weight 521.7 g/mol
Cat. No. B15580450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEC5
Molecular FormulaC28H51N5O4
Molecular Weight521.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H51N5O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-31-21-27(35)32(19-14-12-17-29)24-28(36)33(23-26(30)34)22-25-16-15-20-37-25/h15-16,20,31H,2-14,17-19,21-24,29H2,1H3,(H2,30,34)
InChIKeyCSDSWZLNBUIVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AEC5 Lipopeptoid Antifungal Compound: Product Identity and Procurement-Relevant Baseline Characteristics


AEC5 is a tripeptoid lipopeptoid compound identified as a promising antifungal agent with selective activity against Cryptococcus neoformans and Cryptococcus gattii [1]. It belongs to the class of antimicrobial peptoids, which are proteolytically stable peptidomimetics designed to overcome the limitations of traditional antifungal therapies, including high mammalian toxicity and increasing drug resistance [1]. AEC5 exhibits fungicidal activity at its minimum inhibitory concentration (MIC) of 6.3 μg/mL against C. neoformans lab strain H99S and demonstrates no observable cytotoxicity against human lung, liver, or red blood cells at this concentration [2]. The compound has an in vivo half-life exceeding 20 hours in murine models and shows no observable sub-chronic toxicity following 28 days of daily intraperitoneal injections at doses up to 50 mg/kg [1].

Why In-Class Antifungal Compounds Cannot Simply Substitute for AEC5 in Research and Development


Generic substitution with other antifungal peptoids or conventional antifungal agents is not scientifically justified due to AEC5's unique combination of rapid fungicidal kinetics, extended in vivo half-life, and favorable selectivity profile. Unlike fluconazole, which is primarily fungistatic and requires elevated concentrations (>8x MIC) to achieve fungicidal activity with 50% reduction taking 48-72 hours, AEC5 eliminates all viable C. neoformans within 3 hours at fungicidal concentrations [1]. Furthermore, while amphotericin B demonstrates mixed killing kinetics with reports of fungal regrowth after 48 hours, AEC5 exhibits sustained fungicidal activity without observed regrowth over 24-hour studies [1]. Among peptoid analogs, even structurally similar compounds such as β-5 show markedly different selectivity profiles: AEC5 achieves a selectivity ratio of 8 for C. neoformans over mammalian fibroblasts, while β-5 improves this to 37, underscoring that subtle structural modifications yield functionally distinct compounds that cannot be interchanged without altering experimental outcomes [2].

Quantitative Differentiation of AEC5 Against Key Antifungal Comparators: An Evidence-Based Procurement Guide


Rapid Fungicidal Killing Kinetics: AEC5 vs. Fluconazole and Amphotericin B

AEC5 demonstrates substantially faster fungicidal activity against C. neoformans compared to conventional antifungal agents. In time-kill assays, AEC5 at 4x MIC (25 μg/mL) achieved nearly 50% reduction in fungal growth within 30 minutes, 99% inhibition at 2 hours, and complete elimination of viable fungi within 3 hours [1]. In contrast, fluconazole is primarily fungistatic and requires >8x MIC concentrations to become fungicidal, with 50% reductions taking 48-72 hours [1]. Amphotericin B exhibits mixed killing kinetics, with reports indicating it may require 10 or more hours to reduce fungal growth by 50% against clinical isolates, and fungal regrowth has been observed after 48 hours [1]. AEC5 showed no fungal recovery or regrowth over the 24-hour study period [1].

Antifungal drug development Cryptococcus neoformans Time-kill kinetics

Extended In Vivo Half-Life: AEC5 vs. Conventional Antimicrobial Peptides

AEC5 exhibits an exceptionally long in vivo half-life compared to conventional antimicrobial peptides (AMPs), which are rapidly degraded by proteases. In murine models, AEC5 demonstrated an in vivo half-life exceeding 20 hours following intraperitoneal or intravenous administration [1]. This contrasts sharply with natural AMPs, which typically have half-lives measured in minutes to a few hours due to proteolytic degradation [1]. The peptoid backbone of AEC5 confers resistance to proteases, enabling extended systemic persistence [1].

Pharmacokinetics Peptoid stability In vivo half-life

In Vivo Sub-Chronic Toxicity Profile: AEC5 vs. Amphotericin B

AEC5 demonstrates a favorable in vivo safety profile, with no observable toxicity following 28 days of daily intraperitoneal injections at doses up to 50 mg/kg in murine models [1]. This contrasts with amphotericin B, a standard-of-care antifungal, which is associated with significant nephrotoxicity, hepatotoxicity, and other systemic adverse effects that limit its clinical utility [1]. The absence of observable sub-chronic toxicity for AEC5 represents a critical differentiation point for procurement decisions involving compounds intended for extended in vivo studies or preclinical development programs where minimizing toxicity is paramount.

Toxicology In vivo safety Antifungal therapy

Selectivity Ratio for Fungal vs. Mammalian Cells: AEC5 as Baseline for Peptoid Optimization

AEC5 serves as the foundational compound from which improved antifungal peptoids have been derived through iterative structure-activity relationship studies. In a systematic optimization study, AEC5 exhibited a selectivity ratio of 8 for C. neoformans over mammalian NIH/3T3 mouse fibroblasts [1]. Through submonomer modification, the optimized derivative β-5 achieved a selectivity ratio of 37, representing a 4.6-fold improvement [1]. This quantifies the baseline selectivity of AEC5 and establishes it as the reference standard against which subsequent peptoid analogs must be benchmarked. Researchers procuring AEC5 acquire a well-characterized parent compound with defined selectivity parameters essential for comparative SAR studies.

Selectivity index Structure-activity relationship Peptoid optimization

Potency Against Cryptococcus gattii: AEC5 Broad-Spectrum Cryptococcal Activity

AEC5 demonstrates enhanced potency against Cryptococcus gattii, a related pathogenic species responsible for cryptococcosis, compared to its activity against C. neoformans. Against C. gattii strains R265 and R272 isolated from the 2001 Vancouver outbreak, AEC5 exhibits an MIC of 3.13 μg/mL, which is 2-fold lower (more potent) than its MIC of 6.3 μg/mL against C. neoformans H99S [1]. This differential potency across cryptococcal species highlights AEC5's broad-spectrum utility within the Cryptococcus genus and suggests potential advantages in research models involving mixed cryptococcal infections or comparative susceptibility studies.

Cryptococcus gattii Antifungal susceptibility Broad-spectrum activity

Optimal Procurement and Experimental Use Cases for AEC5 Based on Quantitative Differentiation


Time-Kill Kinetic Studies Requiring Rapid Fungicidal Action

Researchers investigating the kinetics of fungal cell death or screening for compounds with rapid fungicidal activity should prioritize AEC5 procurement. With complete elimination of viable C. neoformans within 3 hours and 50% reduction in just 30 minutes, AEC5 provides a benchmark for fast-acting antifungal agents [1]. This contrasts with fluconazole (48-72 hours for 50% reduction) and amphotericin B (>10 hours), making AEC5 the superior choice for time-sensitive assays where rapid kill is an experimental requirement [1].

Preclinical In Vivo Efficacy and Toxicology Studies Requiring Extended Dosing

For in vivo studies involving repeated dosing over extended periods, AEC5 offers distinct advantages due to its >20-hour half-life and absence of observable sub-chronic toxicity at 50 mg/kg over 28 days [1]. Laboratories planning murine efficacy models, pharmacokinetic profiling, or sub-chronic toxicology assessments will benefit from AEC5's favorable in vivo characteristics compared to conventional antifungals like amphotericin B, which introduce confounding toxicity variables [1].

Structure-Activity Relationship (SAR) Studies and Peptoid Optimization Programs

Medicinal chemistry and peptoid optimization programs require a well-characterized parent compound with defined potency and selectivity baselines. AEC5, with its established selectivity ratio of 8 for C. neoformans over mammalian fibroblasts, serves as the reference standard from which improved analogs like β-5 (selectivity ratio 37) have been derived [2]. Procurement of AEC5 enables direct head-to-head comparisons and contextual interpretation of SAR modifications.

Broad-Spectrum Cryptococcal Susceptibility Testing Across Multiple Species

Investigators studying differential antifungal susceptibility across Cryptococcus species will find AEC5 valuable for its demonstrated activity against both C. neoformans (MIC 6.3 μg/mL) and C. gattii (MIC 3.13 μg/mL) [1]. The 2-fold potency difference between these species provides a quantifiable benchmark for comparative susceptibility assays and supports research into species-specific antifungal response mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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